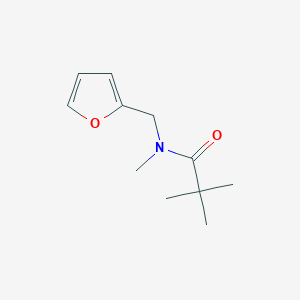![molecular formula C15H21N3O B7500155 Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets various enzymes and receptors in the human body.
Wirkmechanismus
The mechanism of action of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves the inhibition of various enzymes and receptors. It binds to the active site of these targets and prevents their normal function. This leads to a cascade of downstream effects, which ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on various biochemical pathways, including the cAMP and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in lab experiments include its high potency, specificity, and selectivity. It is also relatively easy to synthesize and purify. The limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone. These include investigating its potential use in the treatment of other diseases, developing new synthesis methods to improve its yield and purity, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to determine its long-term safety and potential side effects.
Conclusion
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors, leading to downstream effects that result in its therapeutic effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further research is needed to fully understand its potential and to develop safe and effective treatments using this compound.
Synthesemethoden
The synthesis of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves a series of chemical reactions. The starting materials are 4-(pyridin-4-ylmethyl)piperazine and cyclobutanone. The reaction is carried out under specific conditions, and the final product is purified through various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including phosphodiesterase, tyrosine kinase, and G protein-coupled receptors. It has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(14-2-1-3-14)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7,14H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQHQWHHMHMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


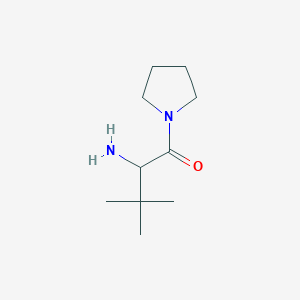
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
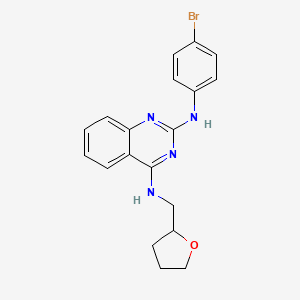

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
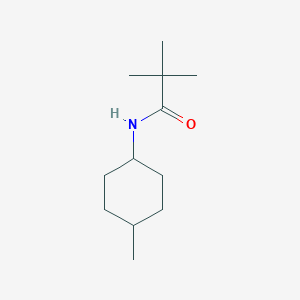

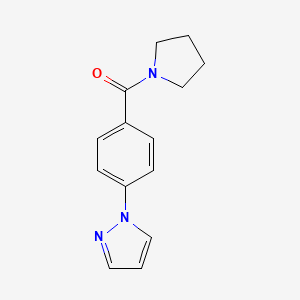
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
